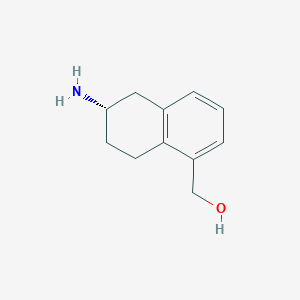![molecular formula C8H9N5 B11915056 4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 90792-52-2](/img/structure/B11915056.png)
4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines an aziridine ring with a pyrazolo[3,4-d]pyrimidine scaffold, making it a promising candidate for various biological applications, particularly in cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with aziridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The compound can be reduced to open the aziridine ring, forming amines.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Substitution: Substituted aziridine derivatives.
Scientific Research Applications
4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA cross-linking agent, which can inhibit DNA replication and transcription.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs) and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting CDKs, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the aziridine ring can form covalent bonds with nucleophilic sites in DNA, resulting in DNA cross-linking and subsequent inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A core structure shared with the compound, known for its biological activity.
Aziridine derivatives: Compounds containing the aziridine ring, known for their reactivity and potential biological applications.
Uniqueness
4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its combination of the aziridine ring and the pyrazolo[3,4-d]pyrimidine scaffold. This dual functionality allows it to interact with multiple biological targets, making it a versatile compound for various research applications .
Properties
CAS No. |
90792-52-2 |
|---|---|
Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-(aziridin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9N5/c1-12-7-6(4-11-12)8(10-5-9-7)13-2-3-13/h4-5H,2-3H2,1H3 |
InChI Key |
KNCBNXOPWSBQKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


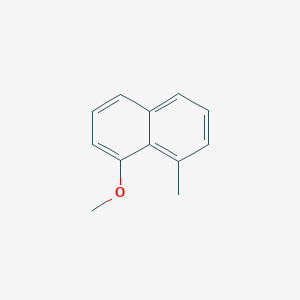

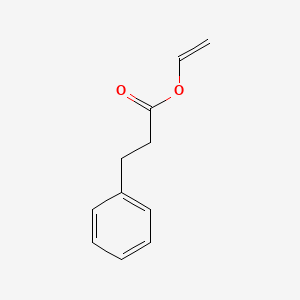


![1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11915014.png)
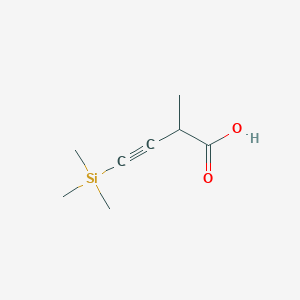
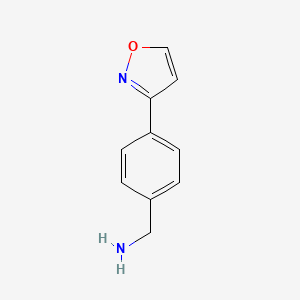
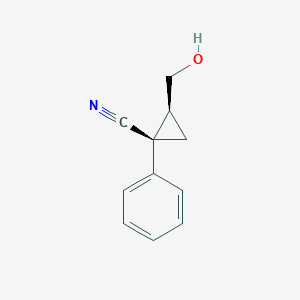
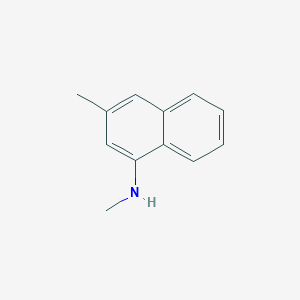
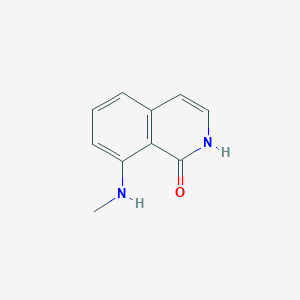
![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine](/img/structure/B11915043.png)
![4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione](/img/structure/B11915054.png)
